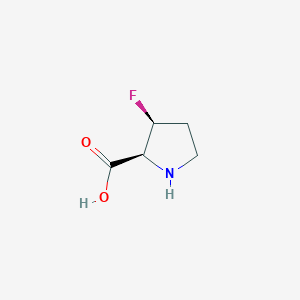

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid: is a chiral fluorinated amino acid derivative. It is a significant compound in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of the fluorine atom in the pyrrolidine ring enhances the compound’s metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S,3S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve:

Enzymatic Resolution: Using enzymes to selectively convert one enantiomer, leaving the desired (2S,3S) enantiomer.

Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the (2S,3S) enantiomer with high enantioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : CHFNO

- Molecular Weight : 133.12 g/mol

- IUPAC Name : (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid

- CAS Number : 870992-75-9

The presence of a fluorine atom at the 3-position of the pyrrolidine ring significantly influences its biological activity and chemical reactivity. The carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various chemical reactions.

Synthetic Routes

Multiple synthetic pathways have been developed for this compound, emphasizing the importance of stereochemistry. Key methods include:

- Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorine atom at the 3-position.

- Carboxylation : Adding carboxylic acid groups through nucleophilic substitution reactions.

- Dehydration and Deprotection Steps : Important for obtaining pure products with high stereospecificity .

Medicinal Chemistry Applications

The compound's significance in medicinal chemistry is highlighted by its potential as an intermediate in the synthesis of various bioactive compounds, including:

- Dipeptidyl Peptidase IV Inhibitors : These inhibitors are crucial in managing diabetes by enhancing incretin levels, which regulate glucose metabolism .

- Antifungal Agents : Preliminary studies indicate that derivatives of this compound exhibit antifungal properties, making them candidates for developing new antifungal therapies .

Case Study: Dipeptidyl Peptidase IV Inhibition

In a notable case study, researchers synthesized several derivatives of this compound to evaluate their efficacy as Dipeptidyl Peptidase IV inhibitors. The study demonstrated that modifications to the compound's structure could enhance its inhibitory activity significantly compared to existing drugs .

Agricultural Applications

Beyond medicinal uses, this compound shows promise in agricultural chemistry:

- Herbicide Development : The compound's ability to interact with specific biological targets can be exploited to develop selective herbicides that minimize crop damage while effectively controlling weeds.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds reveals unique properties that may lead to different biological activities:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid | Different stereochemistry | Potentially distinct pharmacological properties |

| (2R,5S)-5-Fluoropentanoic acid | Longer carbon chain | Distinct metabolic pathways |

This table illustrates how variations in stereochemistry and functional groups can lead to differing biological interactions and applications.

Mécanisme D'action

The mechanism of action of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the compound. The chiral nature of the compound allows for selective interactions with chiral biological targets, leading to desired pharmacological effects.

Comparaison Avec Des Composés Similaires

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

(2S,3S)-3-Chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.

(2S,3S)-3-Bromopyrrolidine-2-carboxylic acid: Contains a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability compared to its analogs with other halogens or hydroxyl groups. These properties make it a valuable compound in drug design and development.

Activité Biologique

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine with significant implications in medicinal chemistry. This compound exhibits unique biological activities due to its structural characteristics, particularly the presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 135.12 g/mol. The compound's chiral nature contributes to its biological activity, as stereochemistry can significantly influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research suggests that the fluorine atom enhances binding affinities to enzymes and receptors compared to non-fluorinated counterparts. This enhancement is due to the electronegativity of fluorine, which can stabilize molecular interactions and increase the compound's pharmacological effects.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the notable activities of this compound is its potential as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism and immune response modulation. Inhibition of this enzyme has therapeutic implications for conditions such as type 2 diabetes and autoimmune diseases . The compound's ability to inhibit DPP-IV suggests it could be beneficial in managing blood sugar levels and treating related metabolic disorders.

Antiviral Activity

Preliminary studies indicate that this compound may inhibit the adhesion of HIV to lymphocytes. This property could make it a candidate for antiviral therapies, particularly in preventing HIV infection by blocking viral entry into host cells .

Cancer Cell Adhesion and Invasion

Research has also explored the compound's effects on cancer cell behavior. By inhibiting certain pathways involved in cell adhesion and invasion, this compound may contribute to anti-cancer strategies by preventing metastasis.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Case Studies

- Diabetes Management : A study evaluated the efficacy of this compound in diabetic animal models. Results indicated a reduction in blood glucose levels comparable to existing DPP-IV inhibitors.

- HIV Research : In vitro studies demonstrated that treatment with this compound reduced HIV infection rates by inhibiting viral entry mechanisms.

Propriétés

IUPAC Name |

(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLSRHRSYWDST-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.